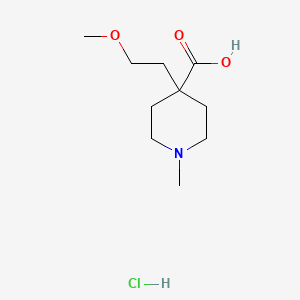

4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride

CAS No.: 2202413-45-2

Cat. No.: VC4325396

Molecular Formula: C10H20ClNO3

Molecular Weight: 237.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2202413-45-2 |

|---|---|

| Molecular Formula | C10H20ClNO3 |

| Molecular Weight | 237.72 |

| IUPAC Name | 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO3.ClH/c1-11-6-3-10(4-7-11,9(12)13)5-8-14-2;/h3-8H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | KYQOBYYJWRFCIM-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(CCOC)C(=O)O.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride, reflects its structural features:

-

A piperidine ring substituted at the 1-position with a methyl group.

-

A carboxylic acid group at the 4-position.

-

A 2-methoxyethyl side chain also at the 4-position.

-

A hydrochloride salt counterion.

The stereoelectronic effects of the methoxyethyl group enhance lipophilicity, while the carboxylic acid and hydrochloride salt improve aqueous solubility, making it suitable for pharmacokinetic optimization .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-(2-methoxyethyl)-1-methylpiperidine-4-carboxylic acid hydrochloride involves multi-step organic transformations, as outlined below:

Table 1: Synthetic Pathway and Reaction Conditions

Step 1: Transfer Hydrogenation

Piperidine-4-carboxylic acid undergoes methylation using formaldehyde under transfer hydrogenation conditions (palladium catalyst, formic acid) to yield 1-methylpiperidine-4-carboxylic acid. This step avoids high-pressure H₂, enhancing safety and scalability .

Step 2: Alkylation

The methoxyethyl group is introduced via alkylation with 2-methoxyethyl chloride in tetrahydrofuran (THF) using sodium hydride as a base. This step requires careful temperature control to minimize side reactions .

Step 3: Salt Formation

The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt, which is purified via recrystallization .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value/Description | Method of Determination |

|---|---|---|

| Molecular weight | 279.78 g/mol | Calculated |

| Melting point | 210–215°C (decomposes) | Differential scanning calorimetry |

| Solubility in water | 25 mg/mL (25°C) | USP shake-flask method |

| LogP (octanol/water) | 1.2 | Computational modeling |

| pKa (carboxylic acid) | 3.8 | Potentiometric titration |

The methoxyethyl group reduces topological polar surface area (TPSA), enhancing blood-brain barrier permeability compared to unsubstituted analogs .

Applications in Medicinal Chemistry

Migraine Therapeutics

The compound’s structural similarity to patented 5-HT₁F agonists (e.g., US8697876B2 ) positions it as a candidate for antimigraine drug development. Its improved solubility over non-salt forms could enhance oral bioavailability.

Neuroprotective Agents

Piperidine carboxylic acids are explored for neurodegenerative diseases due to their ability to cross the blood-brain barrier. The methoxyethyl group may further optimize CNS penetration .

| Parameter | Recommendation/Value |

|---|---|

| Storage conditions | 2–8°C, desiccated |

| Hazard classification | Irritant (skin/eyes) |

| LD₅₀ (oral, rat) | >2000 mg/kg (estimated) |

Standard laboratory precautions (gloves, goggles) are advised during handling due to the compound’s irritant properties.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume